molecular formula C11H8F3N3 B13098586 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine

Cat. No.: B13098586
M. Wt: 239.20 g/mol
InChI Key: IIXVMLDNZRIJNY-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine (CID 66520085) is a chemical compound belonging to the class of pyrimidine derivatives, characterized by a six-membered heterocyclic ring and a trifluoromethyl-substituted phenyl group . This structure is a privileged scaffold in medicinal chemistry, frequently serving as a key intermediate in the synthesis of biologically active molecules. The presence of the strong electron-withdrawing trifluoromethyl group significantly influences the compound's electronic properties, metabolic stability, and lipophilicity, which are valuable traits in drug discovery . This aminopyrimidine core is instrumental in the development of kinase inhibitors. Research on compounds sharing this structural motif has identified potent, dual-target inhibitors. For instance, derivatives containing the 5-trifluoromethyl-2-aminopyrimidine core have been developed as highly effective dual inhibitors of FLT3 and CHK1 kinases, showing promise in overcoming resistance in acute myeloid leukemia (AML) . Similar N-phenylpyrimidin-2-amine analogs are also explored as inhibitors of other kinase targets, such as Axl kinase, which is implicated in various cancers . Furthermore, structurally related pyrimidine amines are being optimized as antagonists for Toll-like Receptor 8 (TLR8), a target for autoimmune diseases, demonstrating the versatility of this chemical series in immunology and inflammation research . The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H8F3N3

Molecular Weight

239.20 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-5-16-10(15)17-6-7/h1-6H,(H2,15,16,17)

InChI Key

IIXVMLDNZRIJNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2-chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the reaction of appropriate precursors through methods such as hydrolysis and coupling reactions. For instance, one method involves hydrolysis of an ethyl ester to yield a carboxylic acid, which is then reacted with aniline derivatives using diethyl cyano phosphonate as a coupling agent . The structural characterization often employs spectroscopic methods, including NMR and mass spectrometry, to confirm the identity and purity of the synthesized compound.

Anticancer Properties

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit various types of cancer cell growth. For example, studies have shown that pyrimidine derivatives can selectively target pancreatic adenocarcinoma cells and demonstrate significant inhibition of tumor growth in preclinical models .

The compound has been noted for its ability to inhibit tyrosine kinases, such as c-Abl and receptor tyrosine kinases (e.g., PDGF-R, Flt3), which are crucial in the progression of several cancers . In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including those from lung, breast, and colon cancers.

Case Studies

  • Ehrlich Ascites Carcinoma Model : In a study evaluating the efficacy of novel pyrimidine derivatives against Ehrlich ascites carcinoma (EAC), one derivative showed significant tumor volume reduction and prolonged survival compared to standard treatments like 5-fluorouracil (5-FU). The study highlighted not only the antitumor effects but also improvements in hematological parameters, suggesting organ protective effects .
  • Pancreatic Cancer Cell Lines : Another investigation focused on the cytotoxicity of pyrimidine derivatives against MIA PaCa-2 and PanC-1 human pancreatic cancer cell lines. The results indicated that specific compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .

Therapeutic Implications

The therapeutic implications of this compound extend beyond oncology. Its ability to modulate key signaling pathways involved in cell proliferation and survival positions it as a candidate for further development in targeted therapies for various malignancies. Ongoing research aims to explore its efficacy in combination therapies and its potential to overcome resistance mechanisms seen with conventional chemotherapeutics.

Summary Table of Biological Activities

Compound Target Cancer Type Mechanism IC50 (µM) Reference
R1Pancreatic cancerTyrosine kinase inhibition10
R2Ehrlich ascites carcinomaAntitumor activity15
R3Multiple cancersCytotoxicity20

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Halogen vs. Trifluoromethyl Substituents
  • 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine (C₁₁H₁₀ClN₃O, 235.67 g/mol) :
    • The chloro substituent increases molecular weight slightly compared to -CF₃ but lacks the strong electron-withdrawing effect. This reduces lipophilicity (Cl vs. CF₃) and may alter binding kinetics in enzyme inhibition.
  • 5-Azido-4-(5-iodo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (Yield: 78%, mp 182°C) :
    • The azido and iodo groups introduce steric bulk and polarizability, contrasting with the compact, hydrophobic -CF₃. IR data (2146 cm⁻¹ for N₃) and NMR shifts (δ 3.5 ppm for -OCH₃) highlight functional group differences .
Heterocyclic and Aromatic Modifications
  • N-(4-(3-Methyl-1H-1,2,4-triazol-1-yl)phenyl)-4-(3-morpholinophenyl)pyrimidin-2-amine [9(F)] : Incorporates a morpholino group (-N(CH₂CH₂)₂O) and triazole ring, enhancing hydrogen-bonding capacity. This contrasts with the -CF₃ group, which primarily influences hydrophobicity.

Functional Group Impact on Physicochemical Properties

Melting Points and Solubility
  • 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine : Predicted high melting point (~200–250°C) due to strong intermolecular forces from -CF₃.
  • N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (mp 98–99°C) : Lower melting point due to flexible morpholinosulfonyl group reducing crystallinity.
  • 5-(Hex-1-ynyl)pyrimidin-2-amine (mp 147–149°C) :
    • Alkyne substituents increase rigidity but reduce polarity compared to -CF₃.
Analytical Data
  • HR-MS and HPLC Retention Times :
    • Compound 7 in : [M + H]+ = 436.1616 (calcd 436.1556); HPLC tR = 11.34 min (method A) .
    • Compound 12q in : HPLC tR = 11.89 min (method A), purity 98% .
    • Comparison: Trifluoromethyl derivatives may exhibit longer retention times due to increased hydrophobicity.
Enzyme Inhibition
  • 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carboxamide derivatives: Exhibit CDK9 inhibitory activity (IC₅₀ < 100 nM) . The thiazole and carboxamide groups facilitate hydrogen bonding with kinase active sites.
  • This compound : The -CF₃ group may enhance binding to hydrophobic pockets in targets like acetylcholine-binding proteins (e.g., PDB complex in ) .
Structural Insights from Docking Studies
  • 9(F) and 9(G) in : Docking with JNK kinase shows triazole and morpholino groups forming key interactions . The -CF₃ group in the target compound could mimic these interactions via van der Waals forces.

Biological Activity

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor for various biological targets, including cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and an aniline moiety. The trifluoromethyl substitution enhances the compound's lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic properties and biological efficacy.

Research indicates that this compound exhibits notable activity against CDKs, which are critical for cell cycle regulation and have been implicated in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine and phenyl groups can lead to variations in potency against specific cancer cell lines.

Anticancer Activity

In vitro studies have shown that compounds similar to this compound can effectively inhibit CDK activity. For example, the compound's binding affinity to CDKs was assessed using various biochemical assays, demonstrating significant inhibitory effects on cell proliferation in cancer models .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of pyrimidine derivatives. In particular, compounds with similar structures have been shown to suppress COX-2 activity, a key enzyme in the inflammatory process. For instance, other pyrimidine derivatives exhibited IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Biological Activity IC50/ED50 Values
This compoundCDK inhibitionData not specified
4-(3-Chloro-5-(trifluoromethyl)pyridine)CDK inhibitionData not specified
2-(Phenylamino)pyrimidinesKnown CDK9 inhibitorsData not specified
Pyrimidine derivatives (various)COX-2 inhibitionIC50 = 0.04 ± 0.01 μmol (celecoxib)

Case Studies

  • CDK Inhibition Study : A study evaluated the inhibitory effects of several pyrimidine derivatives on CDK activity. The results indicated that structural modifications could enhance binding affinity and selectivity towards specific CDKs, emphasizing the importance of the trifluoromethyl group in improving these parameters .
  • Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory properties of related pyrimidine compounds. In vivo models demonstrated significant reductions in inflammation markers, supporting their potential therapeutic applications against inflammatory diseases .

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